1,3-Dichloro-5-(sulfinylamino)benzene

Description

BenchChem offers high-quality 1,3-Dichloro-5-(sulfinylamino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-5-(sulfinylamino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

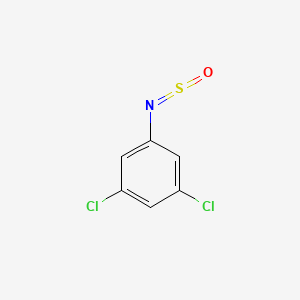

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NOS/c7-4-1-5(8)3-6(2-4)9-11-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUHDOFEDDFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175503 | |

| Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21250-21-5 | |

| Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021250215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure and reactivity of N-sulfinyl-3,5-dichloroaniline

An In-depth Technical Guide to the Structure and Reactivity of N-sulfinyl-3,5-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-sulfinyl-3,5-dichloroaniline is a versatile reagent in organic synthesis, primarily recognized for its role as a reactive heterodienic component in cycloaddition reactions. The presence of the electron-withdrawing N-sulfinyl (-N=S=O) group, in conjunction with the two chlorine atoms on the aromatic ring, significantly influences its electronic properties and reactivity. This guide provides a comprehensive overview of the synthesis, molecular structure, spectroscopic characteristics, and reactivity profile of N-sulfinyl-3,5-dichloroaniline. Detailed experimental protocols for its preparation and key reactions are presented, alongside mechanistic insights to facilitate its application in the synthesis of complex nitrogen- and sulfur-containing heterocyclic scaffolds.

Introduction and Significance

N-sulfinylamines (R-N=S=O), also known as thionylamines, are a class of organosulfur compounds characterized by the cumulative N=S=O bond system. Their unique electronic structure, featuring an electrophilic sulfur atom, makes them valuable intermediates in organic synthesis. N-sulfinylanilines, the N-aryl analogues, have garnered significant attention for their utility in constructing heterocyclic systems, particularly through pericyclic reactions.

N-sulfinyl-3,5-dichloroaniline stands out due to the electronic influence of its substituents. The two chlorine atoms at the meta positions of the aniline ring act as electron-withdrawing groups, which modulates the reactivity of both the aromatic system and the N-sulfinyl moiety. This substitution pattern enhances the electrophilicity of the diene system in cycloaddition reactions, making it a highly reactive and useful building block for the synthesis of novel molecular architectures relevant to pharmaceutical and materials science.

Synthesis and Preparation

The most direct and common method for the synthesis of N-sulfinyl-3,5-dichloroaniline is the reaction of its parent amine, 3,5-dichloroaniline, with thionyl chloride (SOCl₂). This reaction typically proceeds in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of N-sulfinyl-3,5-dichloroaniline.

Experimental Protocol: Synthesis of N-sulfinyl-3,5-dichloroaniline

-

Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dichloroaniline (10.0 g, 61.7 mmol).

-

Dissolution: Add anhydrous diethyl ether (100 mL) to the flask. Stir the mixture until the aniline is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (17.2 mL, 123.4 mmol, 2.0 equiv.) to the stirred solution.

-

Reagent Addition: Add freshly distilled thionyl chloride (4.7 mL, 64.8 mmol, 1.05 equiv.) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form immediately.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the solid triethylamine hydrochloride. Wash the filter cake with a small amount of anhydrous diethyl ether.

-

Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent. The resulting crude product is typically a yellow to orange oil or solid.

-

Purification (Optional): The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane, if necessary, to yield N-sulfinyl-3,5-dichloroaniline as a crystalline solid.

Molecular Structure and Spectroscopic Profile

The molecular structure of N-sulfinyl-3,5-dichloroaniline consists of a planar aromatic ring bonded to the nitrogen of a non-planar N=S=O group. The two chlorine atoms are situated meta to the NSO group, influencing the electronic distribution within the benzene ring.

Data Summary: Physicochemical and Spectroscopic Properties

| Property | Data | Reference(s) |

| Molecular Formula | C₆H₃Cl₂NOS | [2] |

| Molecular Weight | 208.07 g/mol | |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 46-52 °C (for parent 3,5-dichloroaniline) | [4] |

| ¹H NMR (CDCl₃, ppm) | δ ~7.0-7.5 (signals corresponding to aromatic protons) | [5] |

| ¹³C NMR (CDCl₃, ppm) | Signals expected in the aromatic region (~120-150 ppm) | |

| IR (cm⁻¹) | ~1250-1350 (asymmetric N=S=O stretch), ~1100-1150 (symmetric N=S=O stretch) | |

| Mass Spec (m/z) | Molecular ion peak expected at ~207/209/211 due to chlorine isotopes. |

Reactivity and Synthetic Applications

The reactivity of N-sulfinyl-3,5-dichloroaniline is dominated by the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond, as well as the heterodienic potential of the S=N-C=C fragment.

Diels-Alder [4+2] Cycloaddition Reactions

N-sulfinylanilines are well-documented to act as heterodienes in Diels-Alder reactions, reacting with various dienophiles to form six-membered heterocyclic adducts.[6] In these reactions, the N-sulfinylaniline provides a 4-electron system (S=N–C¹=C⁶ fragment) that reacts with a 2-electron dienophile.[7]

The electron-withdrawing nature of the 3,5-dichloro substituents enhances the reactivity of the diene system, often allowing these cycloadditions to proceed under mild conditions. The reaction with strained alkenes, such as norbornene or norbornadiene, typically yields benzo-ortho-thiazine S-oxide structures.[6][7]

Caption: General mechanism for the Diels-Alder reaction of N-sulfinylanilines.

The mechanism of these cycloadditions can be either a concerted pericyclic process or a stepwise pathway involving a dipolar intermediate. The regioselectivity is generally high and can be rationalized by considering the stability of potential intermediates or frontier molecular orbital (FMO) interactions.[8]

Experimental Protocol: Diels-Alder Reaction with Norbornene

-

Reactant Setup: In a clean, dry reaction vessel, dissolve N-sulfinyl-3,5-dichloroaniline (1.0 equiv.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Dienophile Addition: Add norbornene (1.1 equiv.) to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting N-sulfinylaniline is consumed. The reaction may be gently heated if necessary.

-

Isolation: Upon completion, remove the solvent under reduced pressure.

-

Purification: The resulting crude adduct can be purified by column chromatography on silica gel or by recrystallization to yield the pure Diels-Alder product.

Reactions with Nucleophiles

The sulfur atom in the N=S=O group is electrophilic and susceptible to attack by nucleophiles. This reactivity can be harnessed for the synthesis of various sulfur-containing compounds. For instance, reaction with organometallic reagents can lead to the formation of sulfinamides.

Synthetic Utility of Adducts

The primary cycloadducts obtained from Diels-Alder reactions are valuable synthetic intermediates. The resulting thiazine S-oxides can be oxidized to the corresponding sulfonamides, which are important structural motifs in many biologically active compounds.[7] They can also undergo various transformations, including reductions and rearrangements, to access a diverse range of N-heterocycles.[9]

Conclusion

N-sulfinyl-3,5-dichloroaniline is a potent and versatile reagent in modern organic synthesis. Its straightforward preparation, coupled with its predictable and robust reactivity in cycloaddition reactions, makes it an excellent choice for the construction of complex heterocyclic frameworks. The electronic tuning provided by the dichloro substituents enhances its reactivity as a heterodiene, providing efficient access to benzo-ortho-thiazine S-oxides. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the development of novel synthetic methodologies and the discovery of new chemical entities.

References

- Veremeichik, Y. V., Merabov, P. V., Chuĭko, A. V., Lodochnikova, O., & Plemenkov, V. V. (2013). Synthesis of benzo-ortho-thiazines S-oxides by Diels-Alder reaction of N-sulfinylanilines with norbornadiene. Russian Journal of Organic Chemistry, 49, 123-127.

- Collins, G. R. (1964). The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene. Journal of Organic Chemistry, 29(7), 1688-1691.

- Weinreb, S. M. (1984). Natural Product Synthesis via Cycloadditions with N-Sulfinyl Dienophiles. Heterocycles, 21(1), 309-326.

-

PubChem. (n.d.). N-sulfinyl-2,4,5-trichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Viso, A., & Pradilla, R. F. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Organic & Biomolecular Chemistry, 19(23), 5085-5103.

-

PrepChem. (2023). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]

- Ding, M., Zhang, Z.-X., Davies, T. Q., & Willis, M. C. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(9), 1711–1715.

-

PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Bolm, C., & Simić, O. (2002). N-Sulfinyltritylamine. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

-

Wikipedia. (2023, April 29). 3,5-Dichloroaniline. Retrieved from [Link]

-

Wikipedia. (2023, September 12). Dichloroaniline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - N-sulfinyl-2,4,5-trichloroaniline (C6H2Cl3NOS) [pubchemlite.lcsb.uni.lu]

- 3. guidechem.com [guidechem.com]

- 4. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

3,5-dichlorophenylsulfinylamine chemical data and safety

Synthesis, Reactivity, and Safety Profile for High-Value Intermediates[1]

Part 1: Executive Summary

3,5-Dichlorophenylsulfinylamine (also known as N-sulfinyl-3,5-dichloroaniline) is a highly reactive, electrophilic intermediate used primarily in the synthesis of nitrogen-sulfur heterocycles and complex sulfonamide derivatives.[1][2][3] Belonging to the class of N-sulfinylamines (R-N=S=O), this compound acts as a potent "masked" diene or dienophile in hetero-Diels-Alder reactions and serves as a versatile dehydrating agent in peptide coupling.[1]

Unlike its stable precursor (3,5-dichloroaniline), the sulfinylamine derivative is moisture-sensitive and typically generated in situ or freshly distilled for immediate use.[1] Its electron-deficient nature, driven by the meta-substituted chlorine atoms, enhances its reactivity toward nucleophiles and dienes, making it a valuable tool in the modification of bioactive scaffolds.[1]

Part 2: Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]

Due to its high reactivity and sensitivity to hydrolysis, 3,5-dichlorophenylsulfinylamine is often not cataloged with a permanent CAS number in standard commercial databases. It is defined by its precursor and functional group characteristics.

2.1 Chemical Identification

| Property | Data |

| Systematic Name | N-Sulfinyl-3,5-dichloroaniline |

| Structure | 3,5-Cl₂-C₆H₃-N=S=O[1][4][5][6][7] |

| Molecular Formula | C₆H₃Cl₂NOS |

| Molecular Weight | 208.06 g/mol (Calculated) |

| Precursor CAS | 626-43-7 (3,5-Dichloroaniline) |

| Physical State | Yellow to orange oil or low-melting solid (Typical of class) |

| Solubility | Soluble in CH₂Cl₂, Toluene, Benzene, THF (Anhydrous) |

| Stability | Highly moisture sensitive; hydrolyzes to aniline and SO₂ |

2.2 Precursor Properties (3,5-Dichloroaniline)

| Property | Value |

| CAS Number | 626-43-7 |

| Melting Point | 51–53 °C |

| Boiling Point | 260 °C (at 760 mmHg) |

| Appearance | White to light brown crystalline solid |

| Toxicity | Toxic by inhalation, skin contact, and ingestion |

Part 3: Synthesis & Production Protocol

Objective: Generate 3,5-dichlorophenylsulfinylamine via the Michaelis reaction using thionyl chloride. Scale: Laboratory (10–50 mmol scale).

3.1 Reaction Mechanism

The synthesis involves the nucleophilic attack of the aniline nitrogen on the sulfur of thionyl chloride, followed by the elimination of two equivalents of hydrogen chloride (HCl).

3.2 Detailed Protocol

Reagents:

-

Thionyl Chloride (SOCl₂, 1.2–2.0 equiv) – Must be freshly distilled.

-

Solvent: Anhydrous Benzene or Toluene (optional, can be run neat).

-

Catalyst: Pyridine (trace, optional to scavenge HCl).

Step-by-Step Methodology:

-

Setup : Equip a 2-neck round-bottom flask with a reflux condenser, a drying tube (CaCl₂ or Ar line), and a magnetic stir bar. Ensure all glassware is oven-dried.

-

Addition : Place 3,5-dichloroaniline (e.g., 16.2 g, 100 mmol) in the flask. Add anhydrous toluene (50 mL) if using solvent.

-

Reaction : Add Thionyl Chloride (approx. 15 mL, ~200 mmol) dropwise at room temperature.

-

Observation: Immediate evolution of HCl gas (white fumes).

-

-

Reflux : Heat the mixture to reflux (80–110 °C) for 2–4 hours until gas evolution ceases. The solution typically turns a deep yellow/orange color.

-

Work-up :

-

Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator with a base trap for HCl).

-

Purification : Distill the residue under high vacuum (0.1–1 mmHg). N-sulfinylanilines typically distill as yellow oils.[1]

-

-

Storage : Store under Argon at -20 °C. Use within 48 hours for best results.

3.3 Synthesis Workflow Diagram

Caption: Synthesis of 3,5-dichlorophenylsulfinylamine via reaction of aniline with thionyl chloride.

Part 4: Reactivity & Synthetic Utility[12]

The N-sulfinyl group (-NSO) is isoelectronic with sulfur dioxide and behaves as a pseudo-cumulene.[1] The electron-withdrawing chlorine substituents on the aromatic ring significantly increase the electrophilicity of the sulfur atom.[1]

4.1 Hetero-Diels-Alder Cycloaddition

This is the primary application.[1] The -N=S=O moiety acts as a dienophile, reacting with 1,3-dienes to form dihydrothiazine oxides (cyclic sulfonamides).[1]

-

Reagent : 2,3-Dimethyl-1,3-butadiene.[1]

-

Product : 3,6-Dihydro-1,2-thiazine-1-oxide derivative.[1]

-

Mechanism : Concerted [4+2] cycloaddition. The cis-configuration of the NSO group (syn-periplanar) is required for reaction.[1]

4.2 Nucleophilic Addition[1]

-

Hydrolysis : Reacts violently with water to revert to 3,5-dichloroaniline and SO₂.[1]

-

Aminolysis : Reacts with primary amines to form sulfinodiimines (R-N=S=N-R').[1]

-

Grignard Reaction : Reaction with R-MgX yields sulfinamides (Ar-NH-SO-R).[1]

4.3 Reactivity Pathway Diagram[1]

Caption: Major reactivity pathways: [4+2] cycloaddition, hydrolysis, and nucleophilic addition.[1]

Part 5: Safety, Handling, & Toxicology

Critical Warning: This compound is a potent lachrymator and releases toxic gases upon contact with moisture. All manipulations must occur in a functioning fume hood.

5.1 Hazard Identification

-

Corrosivity : Releases HCl and SO₂ upon hydrolysis. Causes severe skin burns and eye damage.

-

Toxicity : The parent compound (3,5-dichloroaniline) is toxic (LD50 Oral Rat: ~1600 mg/kg, though derivatives may be more potent). It is a potential methemoglobinemia inducer.

-

Inhalation : Vapors are highly irritating to the respiratory tract.

5.2 Handling Protocols

-

Moisture Control : Strictly anhydrous conditions. Use Schlenk lines or gloveboxes for transfer.

-

PPE : Butyl rubber gloves (nitrile may degrade with thionyl chloride), chemical splash goggles, and lab coat.

-

Spill Management : Do not use water. Absorb with dry sand or vermiculite. Neutralize with dilute sodium bicarbonate solution only after transferring to a waste container in a fume hood.

5.3 Waste Disposal[1]

-

Quench excess reagent slowly by adding to a large volume of ice-cold dilute NaOH solution.[1]

-

Adjust pH to neutral.

-

Dispose of organic layer as halogenated solvent waste.

References

-

Michaelis, A. (1893). "Über die Einwirkung von Thionylchlorid auf primäre Amine" (On the reaction of thionyl chloride with primary amines). Berichte der deutschen chemischen Gesellschaft, 26(2), 2155–2157. Link

-

Kresze, G., & Wucherpfennig, W. (1967). "Organic N-sulfinyl compounds". Angewandte Chemie International Edition, 6(2), 149-167. (Comprehensive review of N-sulfinylamine reactivity). Link

-

PubChem Database . "3,5-Dichloroaniline (CID 12281)".[1][7][8][9] National Center for Biotechnology Information. Accessed 2026.[10] Link

-

BenchChem . "Synthesis of Sulfinylamines from Thionyl Chloride: Protocols". (General protocol validation). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 9. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Harnessing Reactivity: A Guide to the Synthetic Applications of Electron-Deficient N-Sulfinylanilines

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Electron-deficient N-sulfinylanilines and their derivatives, particularly N-sulfinyl imines (sulfinimines), have emerged as exceptionally versatile and powerful reagents in modern organic synthesis. Characterized by an electron-withdrawing group attached to the nitrogen of the N=S=O moiety, these compounds exhibit enhanced reactivity that enables a diverse range of chemical transformations. Their primary utility lies in their predictable and highly stereocontrolled reactions, making them indispensable tools for the construction of complex nitrogen-containing molecules. This guide provides a detailed exploration of the core applications of these reagents, focusing on their central role in cycloaddition reactions and asymmetric synthesis, thereby granting access to valuable chiral amines and nitrogen heterocycles that are foundational to pharmaceutical and materials science.

Fundamental Principles: Structure and Reactivity

The synthetic utility of N-sulfinylanilines is dictated by the unique electronic properties of the sulfinylamine functional group (–N=S=O). When an electron-withdrawing group (EWG) is attached to the nitrogen atom, the resulting electron-deficient N-sulfinyl compound becomes a significantly more reactive electrophile. This electronic perturbation is the cornerstone of its diverse applications.

1.1. Electronic Profile and Causality

The EWG enhances the electrophilicity of both the nitrogen and sulfur atoms and activates adjacent pi-systems. For instance, in N-sulfinyl imines (R-S(O)N=CR'R''), the sulfinyl group activates the C=N bond for nucleophilic addition.[1] This activation is critical for overcoming the often sluggish reactivity of standard imines. Furthermore, the stereoelectronic properties of the sulfinyl group, particularly when chiral, provide a powerful handle for directing the stereochemical outcome of reactions.[2]

1.2. General Reactivity Profile

The primary modes of reactivity for electron-deficient N-sulfinylanilines and their imine derivatives involve acting as electrophiles in addition reactions or as dienophiles and dienes in cycloaddition reactions. These pathways lead to the efficient construction of C-N bonds and heterocyclic scaffolds.

Caption: Core reactivity pathways for electron-deficient N-sulfinyl compounds.

Cycloaddition Reactions: Forging Heterocyclic Scaffolds

The ability of N-sulfinylanilines to participate in [4+2] cycloadditions, or Diels-Alder reactions, provides a robust method for synthesizing six-membered rings.[3] Depending on the reaction partner, they can function as either the 2π (dienophile) or 4π (diene) component.

2.1. Hetero-Diels-Alder Reactions: N-Sulfinylanilines as Dienophiles

When reacting with a conjugated diene, the N=S bond of an electron-deficient N-sulfinylaniline acts as the dienophile, leading to the formation of 3,6-dihydro-1,2-thiazine 1-oxides.[4] The presence of an EWG on the nitrogen is crucial for this reactivity, as it lowers the LUMO energy of the N=S bond, facilitating the reaction.[5]

These reactions can be rendered highly enantioselective by using chiral Lewis acids.[6][7] The Lewis acid coordinates to the sulfinyl oxygen and another Lewis basic site on the EWG (e.g., a carbonyl or sulfonyl oxygen), creating a rigid, chiral environment that dictates the facial selectivity of the diene's approach.[8]

Caption: Lewis acid-catalyzed asymmetric Hetero-Diels-Alder reaction.

Table 1: Performance in Asymmetric Hetero-Diels-Alder Reactions

| Diene | N-Sulfinyl Dienophile (EWG) | Lewis Acid (mol%) | Yield (%) | ee (%) | Reference |

| 1,3-Cyclohexadiene | N-Sulfinyl-p-toluenesulfonamide | Zn(OTf)₂-Box (10) | 68 | 75 | [6] |

| 1,3-Cyclohexadiene | Benzyl N-sulfinylcarbamate | Cu(OTf)₂-Box (stoich.) | 85 | >98 | [7] |

| (E)-1-Phenyl-1,3-butadiene | N-Sulfinyl-p-toluenesulfonamide | Zn(OTf)₂-Box (stoich.) | 72 | 70 | [7] |

2.2. Diels-Alder Reactions: N-Sulfinylanilines as Dienes

In a fascinating reversal of roles, the aromatic ring of an N-sulfinylaniline can itself serve as a 4π diene component, particularly in reactions with strained dienophiles like norbornene or norbornadiene.[9][10] This reaction involves the S=N–C¹=C⁶ fragment of the N-sulfinylaniline and results in the formation of benzo-ortho-thiazine adducts.[9][11] This transformation provides a powerful route to complex, fused heterocyclic systems.

Asymmetric Synthesis: The Power of the Chiral Sulfinyl Auxiliary

Perhaps the most impactful application of N-sulfinyl chemistry lies in asymmetric synthesis. Chiral N-sulfinamides, such as the widely used tert-butanesulfinamide (Ellman's auxiliary), serve as precursors to chiral N-sulfinyl imines (sulfinimines). These sulfinimines are exceptional electrophiles for the stereoselective synthesis of chiral amines.[2]

3.1. Synthesis of Chiral Amines and N-Heterocycles

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the C=N bond of an enantiopure sulfinimine is a highly reliable and general method for constructing nitrogen-bearing stereocenters.[1][12] The stereochemical outcome is controlled by a transition state model where the nucleophile attacks the less sterically hindered face of the imine, opposite the bulky sulfinyl group, after coordination of the metal to the sulfinyl oxygen and imine nitrogen.

The resulting sulfinamide products can be easily deprotected under mild acidic conditions to reveal the free chiral amine in high enantiomeric purity.[1] These chiral amines are not only valuable targets in themselves but are also versatile building blocks for a vast array of nitrogen heterocycles, including piperidines, pyrrolidines, and aziridines, through subsequent cyclization strategies.[13] For instance, sulfinimine-derived chiral building blocks can undergo intramolecular Mannich reactions to assemble functionalized piperidines stereoselectively.[1]

Caption: Workflow for the asymmetric synthesis of chiral amines.

Table 2: Asymmetric Synthesis of α-Branched Amines via Nucleophilic Addition to N-tert-Butanesulfinyl Imines

| Imine Substrate | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| (R)-N-(Benzylidene)-t-Bu-sulfinamide | PhMgBr | 91 | >98:2 | [2] |

| (R)-N-(Isobutylidene)-t-Bu-sulfinamide | EtMgBr | 96 | 96:4 | [2] |

| (R)-N-(Benzylidene)-t-Bu-sulfinamide | MeMgBr | 85 | 95:5 | [2] |

Detailed Experimental Protocols

4.1. Protocol: Lewis Acid-Catalyzed Asymmetric Hetero-Diels-Alder Reaction

This protocol is adapted from the work of Bayer, A. et al., focusing on the highly selective cycloaddition of 1,3-cyclohexadiene.[7]

-

Reagent & Catalyst Preparation: The chiral bis(oxazoline)-copper(II) triflate [Cu(II)-Box] complex is prepared in situ. Dry all glassware thoroughly. In a flame-dried Schlenk flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (10 mol%) and Cu(OTf)₂ (10 mol%). Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 1 hour until a homogeneous solution is formed.

-

Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the N-sulfinyl dienophile (e.g., benzyl N-sulfinylcarbamate, 1.0 equiv) dissolved in a minimal amount of dry DCM via syringe. Stir for 15 minutes.

-

Cycloaddition: Add freshly distilled 1,3-cyclohexadiene (1.2 equiv) dropwise to the cooled reaction mixture.

-

Monitoring & Workup: Monitor the reaction by TLC until the starting dienophile is consumed (typically 2-12 hours). Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

-

Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched dihydrothiazine oxide.

4.2. Protocol: Asymmetric Synthesis of an α-Branched Amine

This protocol is based on the general methods for nucleophilic addition to Ellman's auxiliary-derived sulfinimines.[2]

-

Sulfinimine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF. Add a dehydrating agent, such as anhydrous CuSO₄ or Ti(OEt)₄ (1.5 equiv). Stir the reaction at room temperature until TLC analysis indicates complete formation of the sulfinimine (typically 4-18 hours). Filter off the solid dehydrating agent and concentrate the filtrate under vacuum. The crude sulfinimine is often used without further purification.

-

Grignard Addition: Dissolve the crude sulfinimine in an anhydrous solvent like DCM or THF and cool the solution to -48 °C (dry ice/acetonitrile bath). Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv, as a solution in THF) dropwise over 20 minutes.

-

Monitoring & Quench: Stir the reaction at this temperature for 3-6 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup & Purification: Warm the mixture to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude sulfinamide is purified by flash chromatography.

-

Deprotection: Dissolve the purified sulfinamide in methanol and add a stoichiometric amount of HCl (e.g., 4M HCl in dioxane). Stir at room temperature for 1 hour. Concentrate the mixture under vacuum to remove the solvent and volatile byproducts. The resulting hydrochloride salt can be neutralized with a base to yield the free, enantiopure amine.

Conclusion and Future Outlook

Electron-deficient N-sulfinylanilines and their imine derivatives are firmly established as premier reagents in synthetic organic chemistry. Their predictable reactivity and, most importantly, their role as powerful chiral auxiliaries provide chemists with reliable strategies for constructing stereochemically complex nitrogenous compounds. The applications in Diels-Alder reactions and asymmetric amine synthesis have enabled the efficient total synthesis of numerous natural products and pharmaceutically active molecules.[5] Future research will likely focus on expanding the scope of these reagents through the development of novel catalytic systems, exploring new modes of reactivity such as radical pathways, and designing next-generation chiral sulfinyl auxiliaries for even greater efficiency and selectivity.[14][15]

References

-

Davis, F. A., Yang, B., Deng, J., & Zhang, J. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc, 2006(vii), 120-128. [Link]

-

Various Authors. (2023). Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. Advanced Synthesis & Catalysis. [Link]

-

Anil, G. I., & Kumar, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. New Journal of Chemistry. [Link]

-

Davis, F. A. (2006). Synthesis and applications of masked oxo-sulfinamides in asymmetric synthesis. Organic & Biomolecular Chemistry. [Link]

-

Davis, F. A. (2006). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. [Link]

-

Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. Tetrahedron: Asymmetry. [Link]

-

Chen, J. (2022). New Journey to Synthesis of Multiple N-Heterocycles. Nature Portfolio Chemistry Community. [Link]

-

Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. The Journal of Organic Chemistry, 69(21), 7198-7205. [Link]

-

Lee, I., & Kim, K. (1999). Theoretical Studies of Hetero-Diels−Alder Reactions Involving N-Sulfinyl Dienophiles. The Journal of Organic Chemistry, 64(18), 6584-6590. [Link]

-

Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric Hetero-Diels−Alder Reactions of N-Sulfinyl Dienophiles Using Chiral Bis(oxazoline)−Copper(II) and −Zinc(II) Triflates. The Journal of Organic Chemistry, 69(21), 7198-7205. [Link]

-

Anil, G. I., & Kumar, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21556-21576. [Link]

-

Ilyushina, E. K., Veremeychik, Y. V., Lodochnikova, O. A., & Plemenkov, V. V. (2016). N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Russian Journal of Organic Chemistry, 52(1), 108-112. [Link]

-

Weinreb, S. M., Garigipati, R. S., & Gainor, J. A. (1984). Natural Product Synthesis via Cycloadditions with N-Sulfinyl Dienophiles. Heterocycles, 21(1), 309-328. [Link]

-

Li, Y., et al. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Chemistry, 14, 1063–1071. [Link]

-

Collins, G. (2012). The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

-

Davis, F. A. (2011). Adventures in sulfur-nitrogen chemistry. The Journal of Organic Chemistry, 76(17), 6825-6837. [Link]

-

Ilyushina, E. K., Veremeychik, Y. V., Lodochnikova, O. A., & Plemenkov, V. V. (2016). Synthesis of cyclic sulfonamides by reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Russian Journal of Organic Chemistry. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Adventures in sulfur-nitrogen chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. communities.springernature.com [communities.springernature.com]

- 15. Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 3,5-dichloroaniline and its N-sulfinyl derivative

An In-Depth Technical Guide to the Core Differences Between 3,5-Dichloroaniline and its N-Sulfinyl Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloroaniline is a foundational chemical intermediate, primarily utilized in the large-scale synthesis of agrochemicals and dyes. Its utility stems from the nucleophilic character of its primary amino group and its susceptibility to electrophilic aromatic substitution. The transformation of this aniline into its N-sulfinyl derivative, N-sulfinyl-3,5-dichloroaniline, represents a profound strategic shift in its chemical identity and synthetic potential. This conversion inverts the reactivity of the nitrogen center, transforming it from a nucleophile into an electrophilic component of a versatile dienophile. This guide provides a detailed exploration of the structural, electronic, physical, and reactive differences between these two compounds, offering field-proven insights for professionals in organic synthesis and drug development. We will dissect the synthesis of the N-sulfinyl derivative, compare the divergent applications of both molecules, and provide the technical data necessary for their practical differentiation and utilization.

Introduction: A Tale of Two Reactivities

In the landscape of organic synthesis, 3,5-dichloroaniline serves as a robust building block, valued for its straightforward reactivity in producing fungicides like vinclozolin and iprodione.[1][2] Its chemical behavior is dominated by the electron-donating, nucleophilic amino group. However, the strategic demands of modern medicinal chemistry, particularly in the realm of asymmetric synthesis, necessitate more sophisticated synthons.

The conversion of 3,5-dichloroaniline to its N-sulfinyl derivative (an N-sulfinyl imine) by reaction with thionyl chloride is a pivotal transformation.[3][4] This modification attaches an electrophilic sulfinyl group (-N=S=O) to the nitrogen atom, which fundamentally alters the molecule's electronic profile and synthetic utility. The resulting N-sulfinyl-3,5-dichloroaniline is no longer a simple nucleophilic amine but a powerful tool in stereoselective synthesis, capable of participating in reactions like the hetero-Diels-Alder cycloaddition to construct complex, nitrogen-containing heterocyclic scaffolds.[5][6] This guide will illuminate the critical distinctions that empower chemists to leverage this transformation for advanced molecular design.

Physicochemical and Structural Comparison

The introduction of the N-sulfinyl group induces significant changes in the molecule's physical properties and three-dimensional structure. 3,5-dichloroaniline is a stable, crystalline solid, whereas its N-sulfinyl derivative is a reactive species, often generated and used in situ for subsequent reactions.[7]

Data Presentation: Comparative Properties

| Property | 3,5-Dichloroaniline | N-Sulfinyl-3,5-dichloroaniline | Rationale for Difference |

| Molecular Formula | C₆H₅Cl₂N | C₆H₃Cl₂NSO | Addition of the sulfinyl (-SO) group. |

| Molar Mass | 162.01 g/mol [1] | 208.06 g/mol | Addition of sulfur and oxygen atoms. |

| Appearance | White to light tan crystalline solid[8][9] | Typically a yellow to orange liquid/solid (often used in solution) | The N=S=O chromophore extends conjugation, shifting absorption into the visible spectrum. |

| Melting Point | 51-53 °C[1] | Not typically isolated as a stable solid; variable. | The less symmetric and polar N=S=O group disrupts crystal packing. |

| Boiling Point | 260 °C[1] | Decomposes at high temperatures. | Thermally labile N-S bond. |

| Solubility | Soluble in organic solvents, insoluble in water.[10][11] | Soluble in aprotic organic solvents (e.g., Toluene, CH₂Cl₂).[4] | Increased polarity and different intermolecular forces. |

| Nitrogen Reactivity | Nucleophilic and Basic | Electrophilic | The electron-withdrawing N=S=O group inverts the polarity of the nitrogen center. |

Mandatory Visualization: Molecular Structures

Caption: Molecular structures of 3,5-dichloroaniline and its N-sulfinyl derivative.

Synthesis and Reactivity: A Paradigm Shift

The conversion of the aniline to its N-sulfinyl derivative is not merely an addition of atoms but a fundamental reprogramming of its chemical behavior.

Experimental Protocols: Synthesis of N-Sulfinyl-3,5-dichloroaniline

This protocol describes the efficient synthesis of N-sulfinyl-3,5-dichloroaniline from 3,5-dichloroaniline using thionyl chloride, a method widely applicable to primary anilines.[4]

Materials:

-

3,5-Dichloroaniline (1 equivalent)

-

Thionyl chloride (SOCl₂, 1.1 equivalents)

-

Anhydrous pyridine (2.2 equivalents) or Triethylamine (2.2 equivalents)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

Reaction Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of inert gas.

-

Reagent Preparation: Dissolve 3,5-dichloroaniline (1 eq.) and anhydrous pyridine (2.2 eq.) in the anhydrous solvent and add the solution to the reaction flask.

-

Thionyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, to the dropping funnel and add it dropwise to the stirred aniline solution over 30-60 minutes.

-

Causality Insight: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.[13]

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Workup and Isolation:

-

Filter the reaction mixture under inert atmosphere to remove the pyridinium hydrochloride salt precipitate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude N-sulfinyl-3,5-dichloroaniline is often a yellow-orange oil or solid.

-

Trustworthiness Note: Due to its reactivity, the N-sulfinyl aniline is typically used immediately in the next synthetic step without further purification.[7] If required, purification can be attempted by vacuum distillation or chromatography on deactivated silica gel, though this risks decomposition.

-

Mandatory Visualization: Synthetic Workflow

Caption: Conceptual shift from nucleophile to electrophilic dienophile.

Spectroscopic Differentiation

The structural changes are readily identifiable using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: 3,5-dichloroaniline exhibits two characteristic sharp N-H stretching bands in the region of 3300-3500 cm⁻¹. [14]Upon conversion to the N-sulfinyl derivative, these bands disappear and are replaced by strong, characteristic asymmetric and symmetric stretching bands for the N=S=O group, typically found around 1250-1350 cm⁻¹ and 1100-1180 cm⁻¹, respectively.

-

¹H NMR Spectroscopy: The broad singlet corresponding to the -NH₂ protons in 3,5-dichloroaniline will be absent in the spectrum of the N-sulfinyl derivative. The chemical shifts of the aromatic protons will also shift downfield (to a higher ppm value) due to the strong electron-withdrawing effect of the -N=S=O group compared to the electron-donating -NH₂ group.

-

¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon atoms in the aromatic ring, particularly the carbon attached to the nitrogen (C1), will experience a significant downfield shift upon conversion to the N-sulfinyl derivative.

-

UV-Vis Spectroscopy: The removal of the nitrogen lone pair's conjugation with the aromatic ring and the introduction of the N=S=O chromophore will cause a significant change in the UV-Vis absorption profile. The spectrum of the N-sulfinyl derivative will likely show a bathochromic (red) shift compared to the aniline, consistent with its yellow/orange color. [15]

Conclusion

The distinction between 3,5-dichloroaniline and its N-sulfinyl derivative is a clear illustration of how a single functional group transformation can unlock entirely new avenues in chemical synthesis. While 3,5-dichloroaniline remains a valuable commodity intermediate for specific industrial applications, its N-sulfinyl counterpart is a sophisticated, high-value synthon for constructing stereochemically complex molecules. The conversion shifts the molecule's role from a simple nucleophile to a powerful electrophilic building block for cycloaddition reactions. For researchers in drug discovery and process development, understanding this strategic inversion of reactivity is paramount for designing efficient and elegant synthetic routes to novel nitrogen-containing compounds.

References

- ChemicalBook. (2025). 3,5-Dichloroaniline | 626-43-7.

- Guidechem. (n.d.). 3,5-Dichloroaniline 626-43-7 wiki.

-

Bargiggia, F., & Bolm, C. (2003). Asymmetric Hetero-Diels−Alder Reactions of N-Sulfinyl Dienophiles Using Chiral Bis(oxazoline)−Copper(II) and −Zinc(II) Triflates. The Journal of Organic Chemistry, 68(24), 9349–9355. Available at: [Link]

-

Bargiggia, F., & Bolm, C. (2003). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. PubMed. Available at: [Link]

-

Weinreb, S. M. (1997). N-SULFONYL IMINES : USEFUL SYNTHONS IN STEREOSELECTIVE ORGANIC SYNTHESIS. Semantic Scholar. Available at: [Link]

-

Sustmann, R., Sicking, W., & Huisgen, R. (1998). Theoretical Studies of Hetero-Diels−Alder Reactions Involving N-Sulfinyl Dienophiles. The Journal of Organic Chemistry, 63(26), 9904–9911. Available at: [Link]

-

Weinreb, S. M. (1997). N-Sulfonyl Imines - Useful Synthons in Stereoselective Organic Synthesis. ResearchGate. Available at: [Link]

- Wikipedia. (n.d.). 3,5-Dichloroaniline.

-

Cogan, D. A., & Ellman, J. A. (2000). Application of P,N-Sulfinyl Imine Ligands to Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. The Journal of Organic Chemistry, 65(13), 4072–4074. Available at: [Link]

- Supplier in Mumbai. (n.d.). 3,5-Dichloroaniline Pestanal - Analytical Standard.

- Wikipedia. (n.d.). N-Sulfinyl imine.

-

Weinreb, S. M. (1984). NATURAL PRODUCT SYNTHESIS VIA CYCLOADDITIONS WITH N-SULFINYL DIENOPHILES. HETEROCYCLES, 21(1), 401. Available at: [Link]

-

Vasylieva, V., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science. Available at: [Link]

- Wikipedia. (n.d.). Thionyl chloride.

-

De la Rosa, M. A., & García Ruano, J. L. (2014). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 10, 2393–2440. Available at: [Link]

- AERU, University of Hertfordshire. (n.d.). 3,5-dichloroaniline (Ref: RP32596).

- BenchChem. (2025). Protecting Group Strategies for Anilines Using Thionyl Chloride: Application Notes and Protocols.

- ResearchGate. (2016). Synthesis of cyclic sulfonamides by reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Request PDF.

- BenchChem. (2025). Toxicological Profile of 3,5-Dichloroaniline: An In-depth Technical Guide.

- Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline.

- BenchChem. (2025). A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.

- Inagaki, Y., Okazaki, R., & Inamoto, N. (1979). Chemistry of N-thiosulfinylanilines. I. Reactions of sterically hindered anilines with sulfur... Semantic Scholar.

- Goundry, A. J., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC.

- PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline.

- BenchChem. (2025). A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers.

- The Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride.

- Google Patents. (n.d.). SU1199199A3 - Method of producing 3,5-dichloraniline.

- Organic Chemistry Portal. (2021). Acids to Acyl Chlorides, Part 1. YouTube.

- Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.

- ElectronicsAndBooks. (n.d.). Synthesis and Diels±Alder Cycloaddition Reactions of [(2,2-Dichloro-1-fluoroethenyl)sulfinyl] Benzene and [(2-Chloro-1,2-difluo.

- PubChem. (n.d.). 3,5-Dichloroaniline | C6H5Cl2N | CID 12281.

- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Structural Analogs.

- Organic Chemistry Portal. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides.

-

Lindh, C. H., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. PubMed. Available at: [Link]

-

Padmanaban, M., & Biju, A. T. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. PMC. Available at: [Link]

- Stejskal, J., et al. (2001). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Synthetic Metals, 122(2), 275-283.

-

Stejskal, J., et al. (2001). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. New Journal of Chemistry. Available at: [Link]

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ChemicalBook. (n.d.). 3,5-Dichloroaniline(626-43-7). Retrieved from ChemicalBook.43-7)*.

Sources

- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Page loading... [wap.guidechem.com]

- 9. 3,5-Dichloroaniline Pestanal - Analytical Standard, Best Price from Supplier in Mumbai [nacchemical.com]

- 10. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 11. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]

- 12. books.rsc.org [books.rsc.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis and Application of Aromatic Imino-λ-Sulfanones: A Technical Guide

An In-depth Exploration of ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone and its Chemical Context

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal and materials chemistry is continually shaped by the exploration of novel molecular scaffolds. Among these, sulfur-containing compounds, particularly those with hypervalent sulfur centers, present a unique combination of structural diversity and reactivity. This guide delves into the technical details of a specific class of such compounds, focusing on aromatic imino-λ-sulfanones.

Initial searches for "((3,5-Dichlorophenyl)imino)-lambda4-sulfanone" did not yield a specific, publicly documented compound. This suggests the possibility of a novel, yet-to-be-disclosed molecule or a slight misnomer in common parlance. However, a closely related and documented analogue, ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone , provides a valuable and informative foundation for a comprehensive technical discussion. This guide will, therefore, center on this documented compound, while also drawing broader context from the rich chemistry of N-sulfinyl imines and the known bioactivity of 3,5-dichlorophenyl moieties.

This document is structured to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how," empowering researchers to make informed decisions in their own investigations.

Core Compound Identification and Properties

The primary subject of this guide is ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone.

Identifiers

| Identifier | Value | Source |

| CAS Number | 2059954-53-7 | [1][2] |

| Molecular Formula | C7H6Cl2N2O S | Calculated |

| Molecular Weight | 237.11 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)N=S(=O)C | Inferred |

| InChI Key | Inferred from structure |

Physicochemical Properties (Predicted)

Quantitative experimental data for this specific compound is not widely available in the public domain. The following properties are predicted based on its structure using standard computational models.

| Property | Predicted Value | Notes |

| XLogP3 | 2.5 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | The oxygen and nitrogen atoms |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 49.9 Ų |

These predicted values suggest that the molecule possesses drug-like properties according to Lipinski's rule of five, making it a potentially interesting candidate for biological screening.

Synthesis and Mechanistic Considerations

The synthesis of N-sulfinyl imines and related compounds is a well-established field of organic chemistry, offering several strategic pathways.[3][4] The choice of method often depends on the desired scale, substrate availability, and stereochemical control.

Conceptual Synthetic Workflow

The synthesis of ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone would likely follow a convergent approach, involving the preparation of a suitable sulfinamide precursor followed by condensation with an aldehyde.

Caption: Conceptual synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established methods for the synthesis of N-sulfinyl imines.[4][5]

Step 1: Synthesis of N-(3,4-Dichlorophenyl)sulfinamide

-

To a stirred solution of 3,4-dichloroaniline (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the N-sulfinyl aniline intermediate.

Step 2: Condensation to Form ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone

-

To a solution of the N-(3,4-Dichlorophenyl)sulfinamide (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add paraformaldehyde (1.5 eq).

-

Add a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and quench carefully with brine.

-

Filter the mixture through a pad of celite to remove titanium salts.

-

Extract the filtrate with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to obtain the final compound.

Trustworthiness Note: This protocol is illustrative. The actual reaction conditions, such as temperature, reaction time, and purification method, would require optimization for this specific substrate. The use of an inert atmosphere and anhydrous solvents is critical due to the moisture sensitivity of the reagents.

Reactivity and Potential Applications

N-sulfinyl imines are versatile intermediates in organic synthesis, primarily due to their electrophilic imine carbon and the ability of the sulfinyl group to act as a chiral auxiliary.[3]

Key Reactions

-

Nucleophilic Addition: The C=N bond is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and hydrides. This reaction is a powerful tool for the asymmetric synthesis of amines.[3]

-

Diels-Alder Reactions: N-sulfinyl imines can act as dienophiles in hetero-Diels-Alder reactions, leading to the formation of complex nitrogen-containing heterocyclic compounds.[6]

-

Reduction: The imine can be reduced to the corresponding amine using various reducing agents.

Sources

- 1. Fine & Speciality chemicals – Genotek Biochem [genotekbio.com]

- 2. CAS 2059954-53-7 | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 4. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. Direct synthesis of N -sulfinyl- and N -sulfonylimines via copper/ l -proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamid ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26490E [pubs.rsc.org]

Stability of Chlorinated N-Sulfinylamines in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chlorinated N-sulfinylamines, key intermediates in modern synthetic chemistry, offer a gateway to a diverse array of sulfur-nitrogen-containing compounds, including medicinally relevant sulfonimidamides. However, their utility is intrinsically linked to their stability, a factor that is highly dependent on the surrounding chemical environment. This technical guide provides a comprehensive analysis of the stability of chlorinated N-sulfinylamines in common organic solvents. Synthesizing insights from established literature on related sulfur-halogen compounds, this document elucidates the primary factors governing their decomposition, offers guidance on solvent selection, and presents protocols for stability assessment and safe handling.

Introduction: The Dichotomy of Reactivity and Stability

Chlorinated N-sulfinylamines, characterized by the R-N=S(O)Cl functional group, are pivotal reactive intermediates. Their value lies in the electrophilicity of the sulfur atom and the utility of the chlorine as a leaving group, enabling the facile introduction of nucleophiles. This inherent reactivity, however, is a double-edged sword, rendering them susceptible to degradation. An understanding of their stability is paramount for their effective synthesis, storage, and downstream application. This guide will explore the nuanced interplay of molecular structure and solvent properties that dictate the longevity of these valuable synthetic precursors.

Factors Influencing the Stability of Chlorinated N-Sulfinylamines

The stability of a chlorinated N-sulfinylamine in solution is not an intrinsic property but rather the result of a complex interplay of several factors. These can be broadly categorized as molecular structure and the surrounding solvent environment.

The Role of the N-Substituent (R-Group)

The electronic and steric nature of the nitrogen substituent plays a crucial role in the stability of the N=S(O)Cl moiety.

-

Electron-Withdrawing Groups: Substituents that decrease the electron density on the nitrogen atom can enhance the stability of the molecule by reducing the nucleophilicity of the sulfur-nitrogen backbone.

-

Steric Hindrance: Bulky substituents can sterically shield the electrophilic sulfur atom from nucleophilic attack, thereby slowing down decomposition pathways.

The Impact of the Organic Solvent

The choice of organic solvent is arguably the most critical factor in maintaining the integrity of chlorinated N-sulfinylamines. Solvents can influence stability through their polarity, proticity, and coordinating ability.

Protic solvents are generally incompatible with chlorinated N-sulfinylamines. The presence of labile protons (e.g., from hydroxyl groups) leads to rapid solvolysis, where the solvent acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. This results in the formation of undesired byproducts and the rapid decomposition of the starting material.

Aprotic non-polar solvents are often the preferred choice for reactions involving and for the storage of chlorinated N-sulfinylamines. Their inert nature minimizes the potential for solvent-mediated decomposition pathways. For instance, studies on the related sulfonimidoyl chlorides have shown that solvents like toluene can be advantageous for their formation and stability.[1]

The stability of chlorinated N-sulfinylamines in aprotic polar solvents is more nuanced and can be compound-specific.

-

Ethereal Solvents (e.g., Tetrahydrofuran - THF): While generally considered compatible, the Lewis basicity of the ether oxygen could potentially coordinate to the electrophilic sulfur, potentially activating it towards decomposition, especially in the presence of trace impurities.

-

Nitriles (e.g., Acetonitrile): Acetonitrile is a common solvent in organic synthesis. However, its polarity may facilitate ionization of the S-Cl bond, and trace water can lead to hydrolysis. In some cases, acetonitrile has been shown to be a suitable solvent for reactions involving the in situ formation and reaction of sulfonimidoyl chlorides.[1]

-

Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): Chlorinated solvents are frequently used in reactions involving N-sulfinylamines. However, their use is not without caveats. Some studies have indicated that DCM can lead to unsatisfactory outcomes in the formation of sulfonimidoyl chlorides, suggesting potential reactivity or influence on reaction equilibria.[1] Furthermore, chlorinated solvents can contain trace amounts of acidic impurities (e.g., HCl), which could catalyze decomposition.

Postulated Decomposition Pathways

While specific kinetic studies on the decomposition of chlorinated N-sulfinylamines in a wide range of organic solvents are not extensively documented, we can infer potential decomposition pathways based on their chemical structure and the reactivity of analogous compounds like sulfonyl chlorides.

Caption: Potential decomposition pathways for chlorinated N-sulfinylamines.

Experimental Protocol: Assessing the Stability of a Chlorinated N-Sulfinylamine via ¹H NMR Spectroscopy

This protocol provides a general method for monitoring the stability of a chlorinated N-sulfinylamine in a given deuterated organic solvent.

Objective: To determine the rate of decomposition of a chlorinated N-sulfinylamine in a specific organic solvent at a constant temperature by monitoring the disappearance of its characteristic proton signals and/or the appearance of decomposition product signals in the ¹H NMR spectrum.

Materials:

-

Chlorinated N-sulfinylamine of interest

-

High-purity, anhydrous deuterated organic solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆, THF-d₈)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene)

-

NMR tubes

-

Volumetric flasks and pipettes

-

Constant temperature NMR probe

Procedure:

-

Preparation of the Stock Solution:

-

Accurately weigh a known mass of the chlorinated N-sulfinylamine and the internal standard into a volumetric flask.

-

Dissolve the solids in the deuterated solvent of choice and dilute to the mark to create a stock solution of known concentration.

-

-

Sample Preparation:

-

Transfer a precise aliquot (e.g., 0.5 mL) of the stock solution to an NMR tube.

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Set the NMR spectrometer's probe to the desired temperature (e.g., 25 °C).

-

Acquire an initial ¹H NMR spectrum (t = 0). Ensure that the spectral width and resolution are adequate to clearly resolve the signals of the chlorinated N-sulfinylamine, the internal standard, and any potential decomposition products.

-

Record subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for a rapidly decomposing compound, or every 24 hours for a more stable one).

-

-

Data Analysis:

-

For each spectrum, integrate the characteristic signal(s) of the chlorinated N-sulfinylamine and the signal of the internal standard.

-

Calculate the relative concentration of the chlorinated N-sulfinylamine at each time point by normalizing its integral to the integral of the time-invariant internal standard.

-

Plot the concentration of the chlorinated N-sulfinylamine versus time.

-

From this plot, the half-life (t₁/₂) of the compound in the specific solvent and at the chosen temperature can be determined.

-

Caption: Workflow for assessing the stability of chlorinated N-sulfinylamines via NMR.

Summary of Solvent Recommendations and Stability

The following table summarizes the general stability expectations for chlorinated N-sulfinylamines in various classes of organic solvents. It is important to note that these are general guidelines, and the stability of a specific compound should always be experimentally verified.

| Solvent Class | Examples | General Stability | Rationale |

| Aprotic Non-Polar | Toluene, Hexanes, Benzene | Good to Excellent | Inert nature minimizes solvent-mediated decomposition pathways. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fair to Good | Generally non-reactive, but potential for trace acid impurities to catalyze decomposition. |

| Ethereal | Tetrahydrofuran (THF), Diethyl Ether | Fair to Good | Lewis basicity may promote decomposition, especially in the presence of impurities. |

| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | Poor to Fair | Polarity can facilitate S-Cl bond ionization; high hygroscopicity increases risk of hydrolysis. |

| Protic | Methanol, Ethanol, Water | Very Poor | Rapid solvolysis/hydrolysis via nucleophilic attack on the sulfur center. |

Safe Handling and Storage

Given their reactivity, chlorinated N-sulfinylamines require careful handling and storage to ensure both user safety and compound integrity.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

-

Anhydrous Solvents: Use only high-purity, anhydrous solvents to minimize hydrolysis.

-

Low Temperature Storage: Store chlorinated N-sulfinylamines, both neat and in solution, at low temperatures (e.g., ≤ 0 °C) to slow the rate of decomposition.

-

Avoid Contaminants: Ensure all glassware is scrupulously dried and free of acidic or basic residues.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Segregation: Store chlorinated N-sulfinylamines away from incompatible materials, particularly protic substances and strong nucleophiles.[2][3]

Conclusion

Chlorinated N-sulfinylamines are powerful synthetic intermediates whose effective use is contingent upon a thorough understanding of their stability. While aprotic, non-polar solvents generally offer the most stable environment, the choice of solvent must always be tailored to the specific compound and the intended application. By adhering to the principles of safe handling, employing anhydrous conditions, and, when necessary, experimentally determining stability profiles, researchers can confidently harness the synthetic potential of this important class of reagents.

References

- Mancheño, O. G., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 13.

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Bolm, C., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(33), 6435-6453.

- Willis, M. C., et al. (2022). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines.

- Penketh, P. G., et al. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912-2917.

- HSE. (2025). Chemicals - safe use and handling. Health and Safety Executive.

- University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to 1,3-Dichloro-5-(sulfinylamino)benzene

Introduction

1,3-Dichloro-5-(sulfinylamino)benzene is an aromatic organic compound featuring a benzene ring substituted with two chlorine atoms and a sulfinylamino group. This unique combination of functional groups imparts specific chemical properties that make it a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. The dichloro substitution pattern influences the electron density of the aromatic ring, while the reactive sulfinylamino moiety serves as a versatile handle for further chemical transformations. This guide provides a detailed exploration of its molecular characteristics, synthesis, and potential applications, offering a valuable resource for researchers in organic synthesis and drug discovery.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of 1,3-Dichloro-5-(sulfinylamino)benzene are crucial for its handling, characterization, and application in experimental settings.

Chemical Formula and Molecular Weight

-

Chemical Formula: C₆H₃Cl₂NSO

-

Molecular Weight: 211.06 g/mol

Structural Representation

The structure consists of a benzene ring with chlorine atoms at positions 1 and 3, and a sulfinylamino (-NSO) group at position 5.

Caption: 2D structure of 1,3-Dichloro-5-(sulfinylamino)benzene.

Physicochemical Data Summary

| Property | Predicted Value | Notes |

| Physical State | Likely a solid or high-boiling liquid | Based on related chlorinated and sulfinylated aromatic compounds. |

| Melting Point | > 50 °C | The precursor, 3,5-dichloroaniline, has a melting point of 51-53 °C.[1] |

| Boiling Point | > 200 °C | The precursor, 3,5-dichloroaniline, has a boiling point of 260 °C.[1] |

| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane), insoluble in water. | Typical for chlorinated aromatic compounds.[2][3] |

Synthesis and Reaction Mechanisms

The synthesis of 1,3-Dichloro-5-(sulfinylamino)benzene is most practicably achieved through the reaction of its corresponding aniline precursor with thionyl chloride. This is a standard method for the preparation of N-sulfinylamines.[4]

Recommended Synthetic Protocol

The proposed synthesis starts from the commercially available 3,5-dichloroaniline.

Reaction:

3,5-dichloroaniline + Thionyl chloride → 1,3-Dichloro-5-(sulfinylamino)benzene + 2 HCl

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), dissolve 3,5-dichloroaniline (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.1 equivalents) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen chloride gas.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitor by TLC or GC). Gentle heating may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure 1,3-Dichloro-5-(sulfinylamino)benzene.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of a dry solvent and apparatus is critical as thionyl chloride reacts violently with water.

-

Inert Solvent: Toluene or dichloromethane are used as they are unreactive towards the reagents and can be easily removed.

-

Slow Addition and Cooling: This is to control the exothermic nature of the reaction and prevent side reactions.

-

Gas Trap: Necessary to neutralize the toxic HCl gas produced during the reaction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,3-Dichloro-5-(sulfinylamino)benzene.

Potential Applications in Research and Drug Development

While specific applications of 1,3-Dichloro-5-(sulfinylamino)benzene are not extensively documented, its structural motifs are present in molecules with known biological activity.

Intermediate in Organic Synthesis

The sulfinylamino group is a versatile functional group that can participate in various chemical reactions, including:

-

Diels-Alder Reactions: N-sulfinylamines can act as dienophiles in cycloaddition reactions to form heterocyclic compounds.

-

Nucleophilic Addition: The S=O bond can be attacked by nucleophiles, leading to a range of sulfur-nitrogen containing compounds.

These reactions make it a useful intermediate for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Precursor for Biologically Active Molecules

The dichloroaniline and sulfonamide moieties are found in numerous pharmacologically active compounds.

-

Sulfonamide Derivatives: The sulfinylamino group can be oxidized to a sulfonamide, a key functional group in many antibacterial, diuretic, and anticancer drugs.[5][6]

-

Fungicides: The 3,5-dichloroaniline core is a precursor to fungicides such as vinclozolin.[1][7]

The presence of the dichloro substitution pattern can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability, which are desirable properties in drug candidates.

Safety, Handling, and Storage

As a chlorinated aromatic compound containing a reactive sulfur-nitrogen group, 1,3-Dichloro-5-(sulfinylamino)benzene should be handled with care.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Toxicity: While specific toxicity data is unavailable, related compounds like 3,5-dichloroaniline are toxic and harmful if swallowed or in contact with skin.[3] It is prudent to treat 1,3-Dichloro-5-(sulfinylamino)benzene with similar precautions.

Conclusion